molecular formula C12H19N B12288670 2,3-Dimethyl-1-phenylbutan-2-amine

2,3-Dimethyl-1-phenylbutan-2-amine

Cat. No.: B12288670
M. Wt: 177.29 g/mol
InChI Key: USXPAIXRRGBHAA-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-phenylbutan-2-amine is an organic compound with the molecular formula C12H19N It is a derivative of phenylethylamine and features a phenyl group attached to a butanamine backbone with two methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1-phenylbutan-2-amine can be achieved through several methods. One common approach involves the alkylation of phenylethylamine derivatives. For instance, a Grignard reaction can be employed where phenylethylamine is reacted with a suitable alkyl halide in the presence of magnesium to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1-phenylbutan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2,3-Dimethyl-1-phenylbutan-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1-phenylbutan-2-amine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-phenylbutan-2-amine
  • 2-Phenylpropan-1-amine
  • N-Methyl-2-phenylpropan-1-amine

Uniqueness

2,3-Dimethyl-1-phenylbutan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2,3-dimethyl-1-phenylbutan-2-amine

InChI

InChI=1S/C12H19N/c1-10(2)12(3,13)9-11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3

InChI Key

USXPAIXRRGBHAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CC1=CC=CC=C1)N

Origin of Product

United States

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